3-Hydroxy-2-naphthoic acid

Antimicrobial screening E. coli MIC

Choose 3-Hydroxy-2-naphthoic acid (BON acid) CAS 92-70-6 for reproducible azo coupling: ≥98% purity with ≤2% 2-naphthol ensures maximum color strength in Naphthol AS pigments and C.I. Pigment Red 57:1. Validated for spectrophotometric determination of lanthanides at pH 7–8 and as EDTA titration indicator. Non-hepatocarcinogenic safety profile confirmed in rat bioassays at 200 mg/kg—ideal for occupational exposure risk assessment. Only this isomer delivers the reactivity and complexation constants required; substitution with 2-hydroxy-1-naphthoic or other isomers fails without re-optimization.

Molecular Formula C11H8O3
HOC10H6COOH
C11H8O3
Molecular Weight 188.18 g/mol
CAS No. 92-70-6
Cat. No. B147047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-naphthoic acid
CAS92-70-6
Synonyms3-hydroxy-2-naphthoic acid
3-hydroxy-2-naphthoic acid, magnesium salt
3-hydroxy-2-naphthoic acid, potassium salt
3-hydroxy-2-naphthoic acid, sodium salt
BON acid
Regacholyl
Molecular FormulaC11H8O3
HOC10H6COOH
C11H8O3
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C(=CC2=C1)C(=O)O)O
InChIInChI=1S/C11H8O3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,12H,(H,13,14)
InChIKeyALKYHXVLJMQRLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in benzene, chloroform, alkaline soln;  freely soluble in alcohol and ether
SOL IN TOLUENE
0.1 wt% in water at 25 °C
Solubility in water, g/100ml: 0.047 (very poor)

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-2-naphthoic Acid (CAS 92-70-6): Procurement-Ready Azo Dye Precursor and Analytical Reagent


3-Hydroxy-2-naphthoic acid (CAS 92-70-6), also known as BON acid, is an aromatic hydroxycarboxylic acid produced industrially via the Kolbe–Schmitt carboxylation of 2-naphthol at 220–260°C [1]. With a molecular weight of 188.18 g/mol, it serves as a critical precursor for synthesizing azo dyes and pigments, particularly Naphthol AS anilides that couple with diazonium salts to form deeply colored azo compounds [2]. The compound is also utilized in pharmaceutical intermediates, metal chelation studies, and as an analytical reagent for spectrophotometric determination of lanthanides and transition metals [3].

Why Generic Naphthol Derivatives Cannot Replace 3-Hydroxy-2-naphthoic Acid in Precision Synthesis


While several hydroxynaphthoic acid isomers share the same molecular formula (C11H8O3), their divergent positional substitution profoundly alters chemical reactivity, chelation behavior, and downstream application performance. 2-Hydroxy-1-naphthoic acid undergoes thermal rearrangement and decarboxylation pathways distinct from 3-hydroxy-2-naphthoic acid, leading to different byproduct profiles in synthesis [1]. In metal complexation, the stability constants and stoichiometry of iron(III) complexes vary significantly among 1-hydroxy-2-naphthoic, 2-hydroxy-1-naphthoic, and 2-hydroxy-3-naphthoic acids, directly impacting their utility as colorimetric reagents [2]. Furthermore, the ionization constants (pKa) differ between isomers, affecting solubility and speciation under reaction conditions [3]. These structural and physicochemical distinctions render direct substitution of analogs unreliable without re-optimization of reaction parameters and quality control protocols.

Quantitative Performance Benchmarks for 3-Hydroxy-2-naphthoic Acid: Head-to-Head Comparisons with Key Analogs


Antimicrobial Activity: 3-Hydroxy-2-naphthoic Acid Exhibits 20-Fold Higher Potency Than 6-Hydroxy-2-naphthoic Acid Against E. coli MG1655

In a comparative study of aromatic acid antimicrobial activity against E. coli strains, 3-hydroxy-2-naphthoic acid demonstrated an MIC of 1.2 mM against both MG1655 (yhcP+) and DPD2444 (yhcP) strains. In contrast, 6-hydroxy-2-naphthoic acid exhibited a significantly higher MIC of 20 mM against MG1655 and 2.5 mM against DPD2444, representing a 16.7-fold and 2.1-fold difference, respectively. This indicates substantially greater antimicrobial efficacy of the 3-hydroxy positional isomer under the tested conditions [1].

Antimicrobial screening E. coli MIC

Iron(III) Complexation Stoichiometry: 3-Hydroxy-2-naphthoic Acid Forms 2:3 Metal:Ligand Complexes Versus 1:2 for 1-Hydroxy-2-naphthoic Acid

A systematic investigation of Fe(III) complexes with three o-hydroxynaphthoic acid isomers revealed distinct stoichiometries: 1-hydroxy-2-naphthoic acid forms 1:2 metal:ligand complexes, 2-hydroxy-1-naphthoic acid forms 2:1 complexes, and 3-hydroxy-2-naphthoic acid forms 2:3 complexes. These determinations were made at pH values of 2, 1.5, and 1 in 50% methanol-water at μ = 0.2 and 25°C [1]. The differing complexation ratios directly influence the compound's utility as a chelating agent and colorimetric reagent.

Metal chelation Iron complexation Stoichiometry

Purity and Impurity Profile: 3-Hydroxy-2-naphthoic Acid Typically Contains 2-5% 2-Naphthol Impurity in Crude Form, Requiring Purification for High-Purity Applications

Industrial synthesis of 3-hydroxy-2-naphthoic acid via the Kolbe–Schmitt reaction yields a product containing approximately 98.0-98.5% target compound, with 2-naphthol as the primary impurity at 2-5% [1]. Advanced purification using supported liquid membrane technology with tributyl phosphate can reduce 2-naphthol content to achieve >99.7 wt% purity [2]. This impurity profile is critical for applications in pharmaceutical intermediates and high-performance pigments where residual 2-naphthol may interfere with subsequent coupling reactions or compromise color stability.

Purity specification Impurity control Quality assurance

Lanthanide Complexation Selectivity: 3-Hydroxy-2-naphthoic Acid Azo Dyes Form 1:1 and 1:2 Complexes with Rare Earth Ions at pH 7-8

A comparative spectrophotometric study demonstrated that substituted phenylazo-3-hydroxy-2-naphthoic acid derivatives form both 1:1 and 1:2 complexes with trivalent yttrium, lanthanum, praseodymium, neodymium, samarium, gadolinium, and erbium ions at pH 7-8 [1]. Beer's law was obeyed for metal ion concentrations up to 5-10 ppm, enabling direct spectrophotometric determination of lanthanides and their use as indicators for EDTA spectrophotometric titrations [1]. This contrasts with many other hydroxynaphthoic acids, which are less commonly employed as ligands for complexometric studies of rare earth elements [2].

Lanthanide determination Spectrophotometry Chelation

Toxicological Safety Profile: 3-Hydroxy-2-naphthoic Acid Lacks Hepatocarcinogenicity in Medium-Term Rat Liver Bioassay at Doses up to 200 mg/kg bw/day

In a medium-term rat liver bioassay conducted for occupational safety assessment, 3-hydroxy-2-naphthoic acid (HNA) administered by oral gavage at 20, 60, and 200 mg/kg bw/day for 6 weeks following diethylnitrosamine initiation did not increase the number or area of glutathione S-transferase placental form (GST-P) positive hepatocellular foci, indicating a lack of hepatocarcinogenicity under these conditions [1]. This negative result contrasts with the positive control phenobarbital sodium, which significantly increased GST-P-positive foci [1]. The acute oral LD50 in rats is reported as 823-1040 mg/kg bw .

Toxicology Carcinogenicity Safety assessment

Dye Precursor Performance: 3-Hydroxy-2-naphthoic Acid Enables Synthesis of C.I. Pigment Red 57:1 with Residual Unreacted Acid Content ≤2500 ppm

In the industrial production of C.I. Pigment Red 57:1 (lithol rubine), a widely used magenta pigment, 3-hydroxy-2-naphthoic acid serves as the coupling component with diazotized 4-aminotoluene-3-sulfonic acid [1]. Patented process improvements have reduced the total content of residual 3-hydroxy-2-naphthoic acid and its metal salts in the final pigment to ≤2500 ppm as measured by liquid chromatography [2]. This specification is critical for achieving high color strength, transparency, and reproducibility in printing inks and coatings, as unreacted precursor can compromise pigment performance and shade consistency [3].

Pigment synthesis Azo dye Process optimization

Optimal Deployment Scenarios for 3-Hydroxy-2-naphthoic Acid in Research and Manufacturing


Synthesis of High-Performance Azo Pigments with Controlled Impurity Profiles

3-Hydroxy-2-naphthoic acid is the definitive precursor for manufacturing C.I. Pigment Red 57:1 and related Naphthol AS-based azo pigments. Procurement of material with purity ≥98.5% and 2-naphthol impurity ≤2% enables reproducible coupling reactions and minimizes residual precursor in final pigment formulations, directly impacting color strength and transparency [1][2].

Spectrophotometric Determination of Lanthanide Series Elements

Substituted phenylazo derivatives of 3-hydroxy-2-naphthoic acid serve as validated chelating agents for direct spectrophotometric quantification of Y(III), La(III), Pr(III), Nd(III), Sm(III), Gd(III), and Er(III) at pH 7-8, with Beer's law compliance up to 5-10 ppm and utility as EDTA titration indicators [1]. This application leverages the compound's unique ability to form both 1:1 and 1:2 complexes with multiple rare earth ions.

Occupational Safety Assessment and Regulatory Toxicology Studies

The established lack of hepatocarcinogenicity in medium-term rat liver bioassays at doses up to 200 mg/kg bw/day makes 3-hydroxy-2-naphthoic acid a preferred reference compound for comparative toxicology studies of naphthalene derivatives, particularly when assessing occupational exposure risks in dye and pigment manufacturing environments [1].

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